molecular formula C11H11NO5 B2749142 Methyl 4-(3-Nitrophenyl)-3-oxobutanoate CAS No. 1032507-14-4

Methyl 4-(3-Nitrophenyl)-3-oxobutanoate

Cat. No.: B2749142
CAS No.: 1032507-14-4
M. Wt: 237.211
InChI Key: FRTSMBODTWXFRH-UHFFFAOYSA-N
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Description

Methyl 4-(3-Nitrophenyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-Nitrophenyl)-3-oxobutanoate can be synthesized through a multi-step process involving the nitration of a phenyl ring followed by esterification and subsequent reactions to introduce the oxobutanoate moiety. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, which is then subjected to a Friedel-Crafts acylation reaction with succinic anhydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-Nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 4-(3-Aminophenyl)-3-oxobutanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: 4-(3-Nitrophenyl)-3-oxobutanoic acid and methanol.

Scientific Research Applications

Methyl 4-(3-Nitrophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-Nitrophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-Nitrophenyl)-3-oxobutanoate
  • Methyl 4-(2-Nitrophenyl)-3-oxobutanoate
  • Ethyl 4-(3-Nitrophenyl)-3-oxobutanoate

Uniqueness

Methyl 4-(3-Nitrophenyl)-3-oxobutanoate is unique due to the specific position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

methyl 4-(3-nitrophenyl)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-17-11(14)7-10(13)6-8-3-2-4-9(5-8)12(15)16/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTSMBODTWXFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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